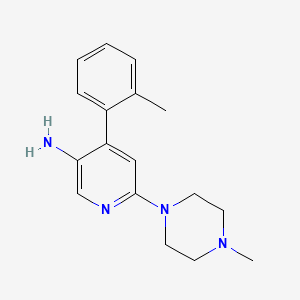
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Cat. No. B3326861
Key on ui cas rn:
290297-24-4
M. Wt: 282.4 g/mol
InChI Key: DKNJVXQYASCHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06297375B1
Procedure details


A suspension of 56 g (152 mmol) 2,2-dimethyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-propionamide in 1300 ml 3 N hydrochloric acid solution was heated to 90-95° C. overnight. The reaction mixture was cooled to room temperature, washed with three 500 ml portions diethyl ether and filtered over celite. The filtrate was diluted with 500 ml water and was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling. The product was extracted with four 1000 ml portions of dichloromethane. The combined organic layers were washed with 500 ml brine, dried (magnesium sulfate) and evaporated to give 35 g (82%) of the title compound as a light brown oil.
Name
2,2-dimethyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-propionamide
Quantity
56 g
Type
reactant
Reaction Step One


Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
CC(C)(C)C([NH:5][C:6]1[CH:7]=[N:8][C:9]([N:19]2[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]2)=[CH:10][C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])=O>Cl>[CH3:25][N:22]1[CH2:21][CH2:20][N:19]([C:9]2[N:8]=[CH:7][C:6]([NH2:5])=[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:18])[CH:10]=2)[CH2:24][CH2:23]1
|
Inputs


Step One
|
Name
|
2,2-dimethyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-propionamide
|
|
Quantity
|
56 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)NC=1C=NC(=CC1C1=C(C=CC=C1)C)N1CCN(CC1)C)(C)C
|
|
Name
|
|
|
Quantity
|
1300 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
92.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with three 500 ml portions diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over celite
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with 500 ml water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with four 1000 ml portions of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 500 ml brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C1=CC(=C(C=N1)N)C1=C(C=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
